molecular formula C21H14ClFN2O3 B6047529 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No. B6047529
M. Wt: 396.8 g/mol
InChI Key: KNDJKOCZNJIPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide, also known as CFM-2, is a compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a benzoxazole derivative that exhibits potent and selective inhibition of the transient receptor potential vanilloid 1 (TRPV1) ion channel.

Mechanism of Action

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide exerts its effects by binding to the TRPV1 channel and inhibiting its activity. TRPV1 channels are involved in the perception of pain and the regulation of inflammation, making them an attractive target for drug development. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has been shown to have potent and selective inhibition of TRPV1 channels, making it a promising candidate for the development of new pain and inflammation therapies.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has been shown to have potent and selective inhibition of TRPV1 channels, which are involved in the perception of pain and the regulation of inflammation. Inhibition of TRPV1 channels by N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has been shown to reduce pain and inflammation in animal models, suggesting that it may have therapeutic potential in humans.

Advantages and Limitations for Lab Experiments

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has several advantages for lab experiments, including its potent and selective inhibition of TRPV1 channels, which makes it a useful tool for studying the role of these channels in pain and inflammation. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide, including the development of new pain and inflammation therapies based on its TRPV1 channel inhibition properties. Other potential applications for N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide include the treatment of neuropathic pain, cancer, and other conditions. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide, as well as to optimize its synthesis and formulation for clinical use.

Synthesis Methods

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-fluoroaniline with 2-aminophenol to form 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with 4-methoxybenzoyl chloride to yield N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide. The synthesis of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has been studied extensively for its potential therapeutic applications in the treatment of pain, inflammation, and other conditions. TRPV1 channels are involved in the perception of pain and the regulation of inflammation, making them an attractive target for drug development. N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has been shown to have potent and selective inhibition of TRPV1 channels, making it a promising candidate for the development of new pain and inflammation therapies.

properties

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O3/c1-27-15-6-2-12(3-7-15)20(26)24-14-5-9-19-18(11-14)25-21(28-19)16-8-4-13(23)10-17(16)22/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDJKOCZNJIPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.